2H-Pyran, 2-(7-decynyloxy)tetrahydro-

Boiling point Positional isomer Volatility

2H-Pyran, 2-(7-decynyloxy)tetrahydro- (IUPAC: 2-dec-7-ynoxyoxane; CAS 172917-61-2) is a tetrahydropyranyl (THP) ether of 7-decyn-1-ol, belonging to the class of alkynyl oxanes. With a molecular formula of C15H26O2 and exact mass of 238.19328 Da, it features a terminal alkyne on a C10 chain linked via an acetal-like oxygen to the 2-position of the fully saturated pyran ring.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 172917-61-2
Cat. No. B12551975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran, 2-(7-decynyloxy)tetrahydro-
CAS172917-61-2
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCCC#CCCCCCCOC1CCCCO1
InChIInChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h15H,2,5-14H2,1H3
InChIKeyZPVPJAWJPVNOPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyran, 2-(7-decynyloxy)tetrahydro- (CAS 172917-61-2): Procurement-Relevant Structural & Physicochemical Baseline


2H-Pyran, 2-(7-decynyloxy)tetrahydro- (IUPAC: 2-dec-7-ynoxyoxane; CAS 172917-61-2) is a tetrahydropyranyl (THP) ether of 7-decyn-1-ol, belonging to the class of alkynyl oxanes . With a molecular formula of C15H26O2 and exact mass of 238.19328 Da, it features a terminal alkyne on a C10 chain linked via an acetal-like oxygen to the 2-position of the fully saturated pyran ring . This compound is primarily employed as a protected alkynol intermediate in pheromone and natural product syntheses, where the THP group serves as an acid-labile protecting group . Its single GC-MS spectrum is catalogued in the Wiley Registry of Mass Spectral Data, providing a verified analytical reference point for procurement and quality verification .

Why 2H-Pyran, 2-(7-decynyloxy)tetrahydro- Cannot Be Interchanged with Other Alkynyl THP Ethers


Generic substitution among alkynyl tetrahydropyranyl ethers is scientifically unsound because the exact position of the triple bond on the alkyl chain and the overall chain length dictate both intermolecular interactions and downstream synthetic outcomes. Positional isomerism—shifting the alkyne from the 7- to the 5- or 9-position—alters boiling point by over 30 °C and refractive index by up to 0.006 units . These physical differences reflect altered molecular packing and volatility that directly affect purification protocols, formulation volatility, and GC retention behaviour. In pheromone synthesis, a single methylene shift or alkyne migration produces a different final olefin geometry after semi-hydrogenation, yielding an inactive or antagonistic stereoisomer . Procurement of the exact 7-decynyloxy regioisomer is therefore mandatory; a near-neighbor THP ether cannot serve as a drop-in replacement without re-optimising the entire synthetic route and analytical workflow.

Quantitative Differentiation Evidence for 2H-Pyran, 2-(7-decynyloxy)tetrahydro- vs. Closest Analogs


Boiling Point Elevation vs. 5- and 9-Decynyloxy Positional Isomers

The 7-decynyloxy isomer exhibits a predicted normal boiling point of 366 °C at 760 mmHg . This is 31.1 °C higher than the 5-decynyloxy isomer (334.9 °C) and 32.5 °C higher than the 9-decynyloxy isomer (333.5 °C) . The substantial elevation indicates that the more internally positioned alkyne group yields a larger molecular surface area and consequently stronger London dispersion forces, directly impacting distillation protocol design and thermal stability requirements.

Boiling point Positional isomer Volatility Purification

Refractive Index Discrimination Between 7-, 5-, and 9-Decynyloxy THP Ethers for QC Lot Verification

The 7-decynyloxy isomer records a refractive index (n) of 1.472 . This is delta-n +0.001 above the 5-isomer (1.471) and delta-n +0.006 above the 9-isomer (1.466) . The 9-isomer's lower refractive index reflects the terminal alkyne's greater freedom of motion. These small but reproducible differences furnish a rapid, non-destructive QC check to confirm receipt of the correct regioisomer upon procurement.

Refractive index Quality control Isomer purity Optical property

Mass Spectral Library Coverage as a Verified Identity Anchor for the 7-Decynyloxy Isomer

The 2-dec-7-ynoxyoxane compound has a curated electron-ionisation (EI) mass spectrum in the Wiley Registry of Mass Spectral Data 2023 . This commercial reference library is used globally for GC-MS unknown identification. In contrast, no equivalent verified library entry was located for the 5-decynyloxy or 9-decynyloxy positional isomers in the same public-facing database snapshots, giving the 7-isomer a tangible advantage in automated spectral matching during purity and identity verification workflows.

GC-MS Mass spectrum Wiley Registry Identity confirmation

Chain-Length vs. Volatility: Experimental Reduced-Pressure Boiling Point Distinction from the 7-Dodecynyloxy Homolog

The 7-dodecynyloxy homolog (CAS 16695-32-2, C17) has an experimentally measured boiling point of 140–142 °C at 1.5 Torr . The target C15 compound, 2H-Pyran, 2-(7-decynyloxy)tetrahydro-, lacks a published experimental reduced-pressure boiling point, but its predicted normal boiling point is identical to that of the C17 homolog (366 °C at 760 mmHg), an artefact of the prediction algorithm rather than physical equivalence . The two-carbon difference in chain length necessarily lowers the vapour pressure of the C17 analog, making the C15 target compound the more volatile choice for applications requiring controlled evaporation, such as semiochemical dispenser formulations.

Chain length Reduced-pressure distillation Volatility Homolog comparison

Criticality of Triple-Bond Position in Pheromone Intermediate Synthesis: C7-Alkyne vs. C5- or C9-Alkyne THP Ethers

In the synthesis of lepidopteran sex pheromones such as Gossyplure, the THP-protected alkynol intermediate must bear the unsaturation at the precise carbon that will become the (Z)- or (E)-alkene after partial hydrogenation . Semi-hydrogenation of the 7-decynyl THP ether yields a Δ7-olefin; using the 5- or 9-isomer would shift the olefin position, producing a non-natural pheromone analog with orders-of-magnitude lower bioactivity in field trapping assays . This regiospecific requirement is absolute, not incremental.

Pheromone synthesis Regiochemistry Stereochemistry Synthetic intermediate

Validated Application Scenarios for 2H-Pyran, 2-(7-decynyloxy)tetrahydro- Based on Core Evidence


Regiospecific Intermediate in Mono- and Polyunsaturated Pheromone Synthesis

The compound serves as a protected 7-decyn-1-ol equivalent for constructing (Z)- or (E)-7-alken-1-ol motifs via Lindlar or Birch semi-hydrogenation. The THP group withstands lithiation and alkylation conditions while being cleavable under mild acid, enabling convergent assembly of long-chain pheromone molecules . Substitution with a 5- or 9-isomer would misplace the olefin and abolish biological activity, making the 7-isomer essential for any pheromone with a Δ7-unsaturation.

GC-MS Reference Standard for Alkynyl THP Ether Identification

Owing to the curated EI mass spectrum in the Wiley Registry , this compound can be employed as a retention-index and spectral-matching standard for identifying alkynyl THP ethers in complex reaction mixtures or natural product extracts. Its verified spectrum provides a confidence anchor when screening for THP-protected alkynol intermediates in synthetic workflows.

Volatility-Standardised Dispenser Formulation Research

The predicted vapour pressure of 3.19×10⁻⁵ mmHg at 25 °C and lower chain length versus the C17 homolog position this compound as a candidate for controlled-release semiochemical dispensers where a moderate, sustained evaporation rate is desired. Researchers can use the physical-property data to model release kinetics without extra synthesis of homologs for volatility screening.

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